2-(3-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-(3-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, also known as MTB-TTC, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research.
Scientific Research Applications
Heterocyclic Synthesis
One significant application of compounds structurally related to 2-(3-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is in the field of heterocyclic chemistry. For instance, the compound has been utilized in the synthesis of various heterocyclic derivatives, including pyrazoles, isoxazoles, pyrimidines, triazines, pyrazolopyridines, and pyrazolopyrimidines. These derivatives are synthesized through reactions with different nitrogen nucleophiles, showcasing the compound's versatility as a precursor for generating a wide range of heterocyclic compounds with potential biological activities (Mohareb et al., 2004).
Antimicrobial Activity
Another research avenue explores the antimicrobial properties of derivatives of this compound. Studies have prepared and evaluated compounds such as 2-amino-3-(N-cyclohexyl carboxamido)-4,5,6,7-tetrahydrobenzo(b)thiophine for antimicrobial efficacy, indicating the potential for these derivatives to act as antimicrobial agents. The research suggests that altering the core structure can lead to variations in biological activity, highlighting the importance of structural modifications in drug discovery and development (Singh, 2011).
Pharmacological Activities
Furthermore, novel thiophene derivatives synthesized from the core structure have been tested for a variety of pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety activities. These studies not only underline the compound's potential as a precursor for developing pharmacologically active agents but also its role in the discovery of new therapeutic molecules (Amr et al., 2010).
Structural Studies
Additionally, the structural characterization of related compounds, such as N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, has been conducted. X-ray diffraction studies provide insight into the molecular and crystal structure, offering valuable information for the rational design of new compounds with desired physical and chemical properties (Vasu et al., 2004).
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied for their potential as biologically active compounds . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene-based compounds can interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to block voltage-gated sodium channels .
Result of Action
Based on the known effects of thiophene-based compounds, it can be inferred that this compound may have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
properties
IUPAC Name |
2-[(3-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-22-11-6-4-5-10(9-11)16(21)19-17-14(15(18)20)12-7-2-3-8-13(12)23-17/h4-6,9H,2-3,7-8H2,1H3,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVMZSODBLGAPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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